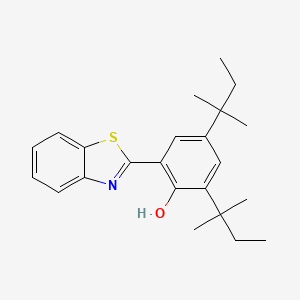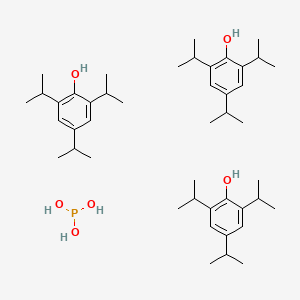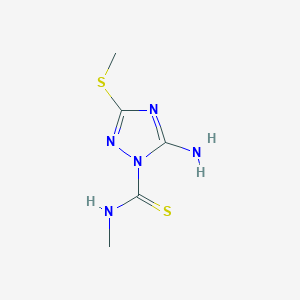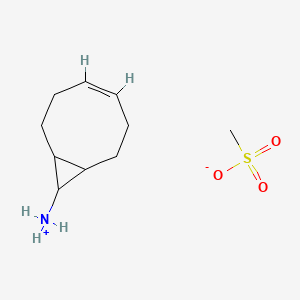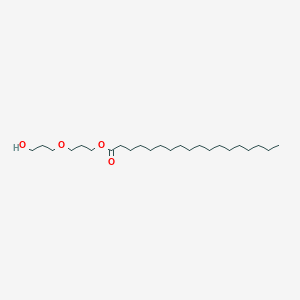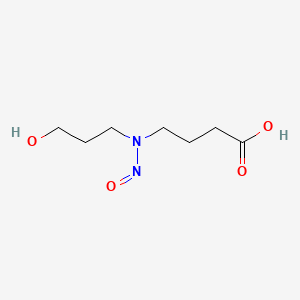
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- is a chemical compound with the molecular formula C7H14N2O4. It consists of 14 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a nitrosoamino group attached to a butanoic acid backbone.
Vorbereitungsmethoden
The synthesis of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves several steps. One common method includes the reaction of butanoic acid with 3-hydroxypropylamine, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and enzyme activities. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- can be compared with other nitrosoamino compounds, such as:
Butanoic acid, 4-((3-hydroxypropyl)amino)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Butanoic acid, 4-((3-nitropropyl)nitrosoamino)-: Contains a nitro group, which significantly alters its chemical behavior.
Eigenschaften
CAS-Nummer |
79448-08-1 |
|---|---|
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4-[3-hydroxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O4/c10-6-2-5-9(8-13)4-1-3-7(11)12/h10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
GYAOMXMOVMVRHW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CN(CCCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


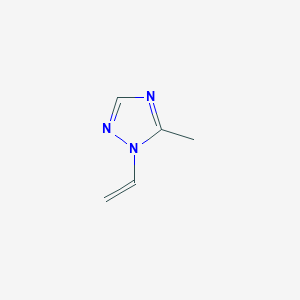
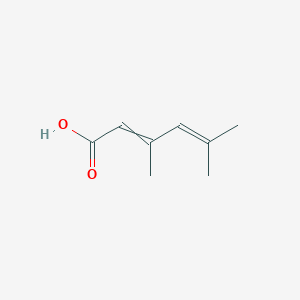

![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
